3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid
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Overview
Description
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole ring substituted with a methoxy group and a methyl group, linked to a propanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid typically involves the construction of the indole ring followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiencyAdditionally, continuous flow reactors are increasingly used in industrial settings to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Hydroxy-7-methyl-1H-indol-1-yl)propanoic acid.
Reduction: Formation of 3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanol.
Substitution: Formation of halogenated derivatives such as 3-(5-Methoxy-7-methyl-1H-indol-1-yl)-2-bromopropanoic acid.
Scientific Research Applications
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving indoleamine 2,3-dioxygenase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism. This modulation can influence various biological processes, including immune response and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.
7-Methylindole: A simpler indole derivative with distinct chemical properties.
Uniqueness
3-(5-Methoxy-7-methyl-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and methyl groups, along with the propanoic acid chain, makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H15NO3 |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-(5-methoxy-7-methylindol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-7-11(17-2)8-10-3-5-14(13(9)10)6-4-12(15)16/h3,5,7-8H,4,6H2,1-2H3,(H,15,16) |
InChI Key |
HXEJXUJWCVQGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)CCC(=O)O)OC |
Origin of Product |
United States |
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